

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 5-Methyl-2-(trifluoromethyl)aniline

Cat. No.: B034172

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of **5-Methyl-2-(trifluoromethyl)aniline**. It is intended to serve as a valuable resource for professionals in research, development, and academia who are working with this compound.

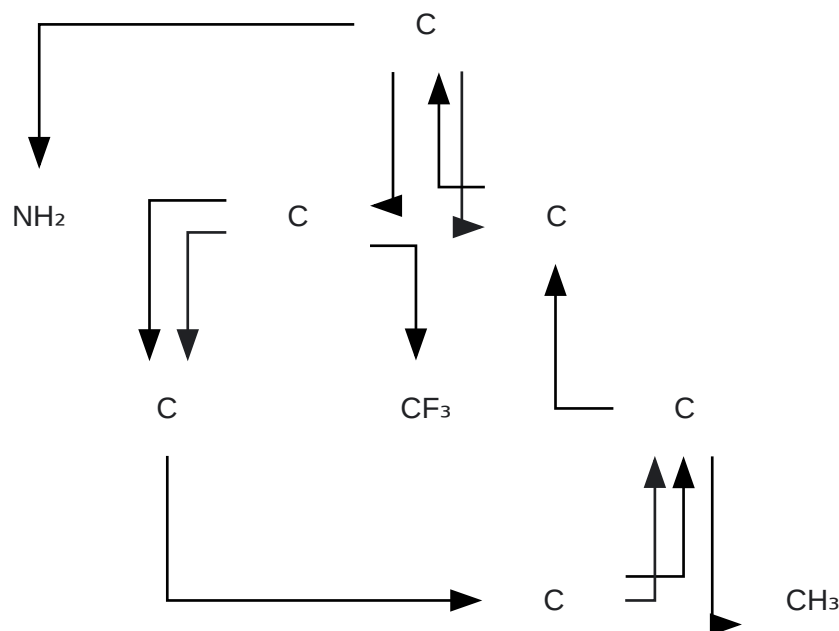
Core Molecular Information

5-Methyl-2-(trifluoromethyl)aniline, identified by the CAS number 106877-29-6, is an aromatic amine with a molecular formula of $C_8H_8F_3N$.^{[1][2]} Its structure features a benzene ring substituted with a methyl group, an amino group, and a trifluoromethyl group. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.

Molecular Structure

The structure of **5-Methyl-2-(trifluoromethyl)aniline** is characterized by the IUPAC name 5-methyl-2-(trifluoromethyl)benzenamine. The key functional groups are positioned on the aniline core, with the trifluoromethyl group at position 2 and the methyl group at position 5 relative to the amino group.

Molecular Structure of 5-Methyl-2-(trifluoromethyl)aniline

[Click to download full resolution via product page](#)Caption: Molecular Structure of **5-Methyl-2-(trifluoromethyl)aniline**

Physicochemical Properties

A summary of the key quantitative data for **5-Methyl-2-(trifluoromethyl)aniline** is presented in the table below. This information is crucial for designing experimental conditions, understanding its behavior in various solvents, and for safety considerations.

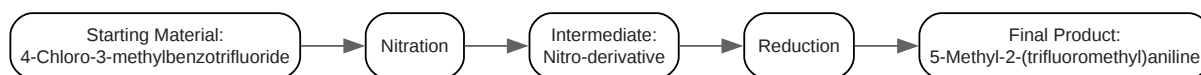
Property	Value	Reference
Molecular Weight	175.15 g/mol	[1][2]
Molecular Formula	C8H8F3N	[1][2]
CAS Number	106877-29-6	[1][2]
Boiling Point	207.2°C at 760 mmHg	
Flash Point	86.1°C	
Density	No data available	
Melting Point	No data available	
Solubility	No data available	

Experimental Protocols

Detailed experimental protocols for the synthesis of **5-Methyl-2-(trifluoromethyl)aniline** are not readily available in published literature. However, the synthesis of structurally similar trifluoromethylanilines often involves a multi-step process. A general synthetic strategy can be inferred from procedures for related compounds, which typically include:

- Nitration: Introduction of a nitro group onto a substituted benzotrifluoride precursor.
- Reduction: Conversion of the nitro group to an amino group to form the aniline derivative.

One plausible route for the synthesis of **5-Methyl-2-(trifluoromethyl)aniline** could start from a commercially available precursor like 4-chloro-3-methylbenzotrifluoride. The synthesis would likely proceed through the following conceptual steps:



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Caption: Conceptual Synthetic Workflow

A detailed, validated experimental protocol for this specific synthesis would require further investigation and optimization in a laboratory setting. Researchers should consult literature on the synthesis of analogous compounds to develop a specific procedure. For instance, the synthesis of 2-methyl-3-trifluoromethylaniline has been reported to start from 2-chloro-3-trifluoromethylaniline, involving the introduction of a methyl group. Another general method involves the nitration of a benzotrichloride followed by reduction of the nitro group and conversion of the trichloromethyl group to a trifluoromethyl group. These examples suggest that the synthesis of **5-Methyl-2-(trifluoromethyl)aniline** is feasible through established organic chemistry transformations.

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References

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